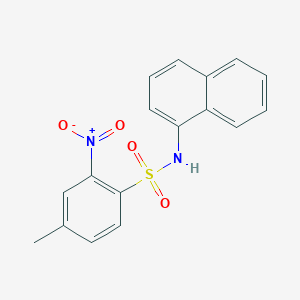
N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide, also known as MMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMB is a sulfonamide compound that is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In
Mecanismo De Acción
The mechanism of action of N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cancer cell growth. N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. This inhibition leads to a decrease in cancer cell growth and proliferation.
Biochemical and Physiological Effects
N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide has been shown to have both biochemical and physiological effects. In vitro studies have shown that N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. In vivo studies have shown that N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide reduces tumor growth and increases survival rates in animal models of cancer. N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide is its potential use in cancer treatment. N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide has been shown to be effective in inhibiting the growth of cancer cells and reducing tumor growth in animal models. Another advantage of N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide is its versatility in organic synthesis and material science. N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide can be used as a reagent in various reactions and can be used as a monomer in the synthesis of polymers.
One of the limitations of N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide is its potential toxicity. N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide has been shown to have cytotoxic effects on normal cells, and its use in cancer treatment may lead to adverse side effects. Another limitation of N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide is its limited solubility in water, which may affect its use in biological applications.
Direcciones Futuras
For research on N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide include further studies on its mechanism of action and its potential use in cancer treatment. Studies on the toxicity of N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide and its potential side effects should also be conducted. In addition, research on the use of N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide in material science and electronic devices should be explored. The synthesis of new derivatives of N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide with improved properties should also be investigated.
Métodos De Síntesis
N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide is synthesized through a multistep process that involves the reaction of 2-methylbenzylamine with 2-methylbenzaldehyde in the presence of a base. The resulting imine is then reduced with sodium borohydride to form the corresponding amine. This amine is then reacted with methanesulfonyl chloride to produce N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide.
Aplicaciones Científicas De Investigación
N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide has been shown to possess anticancer properties and has been studied for its potential use in cancer treatment. In organic synthesis, N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide has been used as a reagent in various reactions, including the synthesis of chiral sulfonamides. In material science, N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide has been used as a monomer in the synthesis of polymers with potential applications in electronic devices.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-N-[(2-methylphenyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-13-8-4-6-10-15(13)12-17(20(3,18)19)16-11-7-5-9-14(16)2/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHGZMMILCFQHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C2=CC=CC=C2C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-ethoxyphenyl)-N'-[1-(4-ethylphenyl)ethylidene]-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5753834.png)





![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-cyclohexylthiourea](/img/structure/B5753889.png)



![methyl 2-methyl-3-[(3-methylbenzoyl)amino]benzoate](/img/structure/B5753912.png)

